N-(2H-1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a benzodioxol ring and a 4-chlorobenzyl substituent. Its molecular structure integrates a sulfonamide moiety, which is critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O4S/c21-15-3-1-14(2-4-15)10-25(16-5-7-18-19(9-16)29-13-28-18)30(26,27)17-6-8-20-23-22-12-24(20)11-17/h1-9,11-12H,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAXSMLAIOGPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and chlorophenyl intermediates, followed by the formation of the triazolopyridine core. The final step involves the sulfonation reaction to introduce the sulfonamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis focuses on structural analogs within the [1,2,4]triazolo[4,3-a]pyridine sulfonamide family and related heterocyclic derivatives, emphasizing substituent effects on biological activity and physicochemical properties.
Structural Analogs with Modified Aromatic Substituents
Notes:
- Benzodioxol vs. Halogenated Benzyl Groups : The target compound’s benzodioxol group may confer enhanced π-π stacking interactions compared to halogenated benzyl groups (e.g., 8i ’s 4-fluorobenzyl). However, halogenation (Cl, F) in analogs like 8i and 6g improves target binding via hydrophobic and electrostatic interactions .
- Methyl vs.
Heterocyclic Derivatives with Triazolopyrimidine Cores
describes triazolopyrimidine derivatives (e.g., 92–99) featuring chlorophenyl and aminomethyl substituents. For example:
- Comparison : Unlike the target compound’s pyridine core, triazolopyrimidines exhibit a fused pyrimidine ring, altering electronic distribution and hydrogen-bonding capacity. This structural difference may shift target specificity (e.g., toward Plasmodium falciparum dihydroorotate dehydrogenase) .
Sulfonamide Derivatives with Varied Cores
lists compound 12 (N-(3-chloro-4-methoxyphenyl)-2-{[5-oxo-4-(prop-2-en-1-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}-2-phenylacetamide), which incorporates a triazoloquinazoline core.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a benzodioxole moiety with a triazole and sulfonamide functional groups. Its molecular formula is with a molecular weight of approximately 429.9 g/mol. The presence of these functional groups suggests a diverse range of biological activities.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the triazole core have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. A study demonstrated that triazolo derivatives could inhibit the activity of kinases associated with glioblastoma, showcasing their potential as anticancer agents .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 4j | Glioblastoma | 10 | AKT2/PKBβ inhibition |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Glioma | <5 | Kinase inhibition |
Antimicrobial Properties
Similar compounds have been evaluated for their antimicrobial activities. The sulfonamide group is known for its antibacterial properties. Studies have shown that compounds with this moiety can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .
Table 2: Antimicrobial Activity Overview
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | E. coli | 32 µg/mL |
| Benzodioxole derivatives | S. aureus | 16 µg/mL |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Kinases : The triazole structure is associated with the inhibition of various kinases that play pivotal roles in cancer progression.
- Antimicrobial Action : The sulfonamide group interferes with bacterial folic acid synthesis, leading to bacterial cell death.
- Apoptosis Induction : Some studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, enhancing their anticancer efficacy.
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
- Case Study 1 : A derivative was tested against glioblastoma cell lines and showed a remarkable ability to inhibit cell proliferation while sparing non-cancerous cells .
- Case Study 2 : In vitro studies demonstrated that related benzodioxole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential .
Q & A
Q. How can the scalability of the current synthesis be improved without compromising yield?
- Methodology :
- Flow chemistry : Continuous processing reduces reaction times and improves reproducibility .
- Catalyst recycling : Use immobilized catalysts (e.g., Pd on silica) for cost-effective scale-up .
Advanced Characterization
Q. What techniques confirm the compound’s stability under physiological conditions (e.g., plasma, pH 7.4)?
- Methodology :
- LC-MS stability assays : Incubate in human plasma at 37°C and monitor degradation over 24 hours .
- Forced degradation studies : Expose to heat, light, and oxidative stress (e.g., H₂O₂) to identify vulnerable sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
